

Application Notes and Protocols for Enantioselective Synthesis Using Dichlorophenylborane Derivatives

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Compound of Interest		
Compound Name:	Dichlorophenylborane	
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These application notes provide a detailed overview of the use of **dichlorophenylborane** derivatives, primarily in the form of chiral oxazaborolidines, as powerful catalysts for a range of enantioselective transformations. The protocols and data presented herein are intended to serve as a practical guide for chemists engaged in asymmetric synthesis, with a focus on applications in pharmaceutical and fine chemical production.

Introduction to Chiral Oxazaborolidine Catalysts

Chiral oxazaborolidines, often generated in situ or pre-formed from **dichlorophenylborane** precursors and chiral amino alcohols, are highly effective Lewis acid catalysts for a variety of asymmetric reactions. The most prominent of these is the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. Furthermore, these versatile catalysts have demonstrated exceptional efficacy in promoting enantioselective Diels-Alder and Mukaiyama aldol reactions.

The foundational principle of these catalysts lies in the creation of a rigid, chiral environment around a boron center. This steric and electronic control dictates the facial selectivity of the approaching substrate, leading to high levels of enantiomeric excess (ee) in the final product. The pioneering work of Itsuno and Corey established these reagents as indispensable tools in modern organic synthesis.[1]

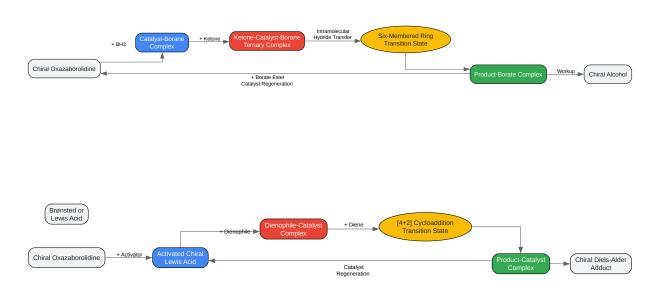


Enantioselective Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones

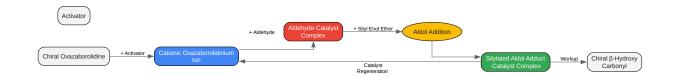
The CBS reduction is a premier method for the catalytic enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols, often achieving exceptional levels of stereocontrol.[1][2]

Reaction Mechanism and Catalytic Cycle

The catalytic cycle of the CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. The ketone substrate then coordinates to the more Lewis acidic boron in a sterically controlled manner, positioning the ketone for a highly facial-selective intramolecular hydride transfer from the coordinated borane. This occurs via a six-membered ring transition state, yielding the chiral alcohol product and regenerating the catalyst.[2]







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References

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